molecular formula C19H19N5O B3294161 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 886496-03-3

3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B3294161
CAS No.: 886496-03-3
M. Wt: 333.4 g/mol
InChI Key: KFVOCHVKQPMRCO-UHFFFAOYSA-N
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Description

The compound 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS: 886496-03-3) is a pyrazolo-pyridine carbohydrazide derivative with a molecular formula of C₁₉H₁₉N₅O and a molecular weight of 333.39 g/mol . Its structure features cyclopropyl substituents at positions 3 and 6 of the pyrazolo[3,4-b]pyridine core, a phenyl group at position 1, and a carbohydrazide (-CONHNH₂) moiety at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c20-22-19(25)14-10-15(11-6-7-11)21-18-16(14)17(12-8-9-12)23-24(18)13-4-2-1-3-5-13/h1-5,10-12H,6-9,20H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVOCHVKQPMRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)NN)C(=NN3C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133066
Record name 3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-03-3
Record name 3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886496-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with pyrazole derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives

Substituents at Positions 3 and 6
  • Target Compound : Cyclopropyl groups at positions 3 and 6 .
  • Analog 1 : 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide ()
    • Substituents: Methyl at position 3, phenyl at position 4.
    • Molecular weight: 319.37 g/mol (carboxylic acid derivative in ).
    • Synthesis: Acetylation of the hydrazide group via reflux with acetic anhydride .
  • Analog 2 : 6-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide ()
    • Substituents: Methyl at position 3, 4-methoxyphenyl at position 5.
    • Molecular weight: 380.40 g/mol (CAS: 380193-14-6).
Substituents at Position 4
  • Target Compound : Carbohydrazide (-CONHNH₂) at position 3.
  • Analog 3 : 4-(2-Arylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines ()
    • Substituents: Arylidenehydrazinyl groups (e.g., benzylidene, 4-hydroxybenzylidene).
    • Bioactivity: Demonstrated analgesic and anti-inflammatory activities in murine models .

Key Insight : The carbohydrazide moiety is a common pharmacophore in antimicrobial and anti-inflammatory agents, as seen in isoniazid-derived hydrazones () and spiro-indole-thiazolidine derivatives ().

Spectral Data Comparison
  • Analog 5 : 4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine ()
    • IR: Peaks at 3377 cm⁻¹ (NH), 1600 cm⁻¹ (C=N).
    • ¹H NMR: δ 8.61 (NH), 8.33 (CH=N), 2.51 ppm (pyrimidine-CH₃) .
  • Target Compound : Expected spectral similarities in the carbohydrazide region (e.g., NH stretches at ~3300–3350 cm⁻¹).
Antimicrobial Activity
  • Analog 6 : 3-Methyl-1-phenyl-6-pyrrol-1-yl-1H-pyrazolo[3,4-b]pyrazine-5-carbohydrazide ()
    • Exhibited moderate activity against S. aureus and E. coli (MIC: 32–64 µg/mL) .
  • Analog 7 : Spiro-[indole-thiazolidine] derivatives ()
    • Showed antifungal activity against Candida albicans (MIC: 16 µg/mL) .
Anti-inflammatory and Analgesic Activity
  • Analog 8: 5-Aminopyrazole derivatives () Reduced inflammation by 60–70% in carrageenan-induced edema models, comparable to indomethacin .

Biological Activity

3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential applications in various medical fields.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4C_{19}H_{22}N_4, with a molecular weight of approximately 318.41 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core with two cyclopropyl groups and a phenyl group attached to the nitrogen atom.

PropertyValue
Molecular FormulaC19H22N4
Molecular Weight318.41 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are critical for cell proliferation and survival.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cancer progression and inflammation.

Anticancer Activity

Several studies have highlighted the anticancer properties of 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells.
    Cell LineIC50 (µM)
    MCF72.59
    HeLa2.35

This suggests that the compound could serve as a potential lead in the development of new anticancer therapies.

Anti-inflammatory Effects

Research has indicated that derivatives of this compound may also possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Study on Anticancer Activity

A recent study evaluated the cytotoxicity of various pyrazolo[3,4-b]pyridine derivatives against different cancer cell lines. The findings revealed that compounds similar to 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine exhibited significant cytotoxic effects with low toxicity towards normal cells .

Study on Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activity of this compound. It was found that it effectively inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The inhibition of CDK2 and CDK9 was particularly noteworthy, indicating potential applications in cancer therapy .

Q & A

Q. What are the common synthetic routes for 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the pyrazolo[3,4-b]pyridine core via cyclization reactions. For example, cyclopropyl groups are introduced using cyclopropanation agents under controlled conditions .
  • Step 2 : Functionalization of the carbohydrazide moiety through hydrazide coupling reactions. Ethanol or acetic acid are common solvents, with iodine or copper salts as catalysts to facilitate cyclization .
  • Step 3 : Purification via recrystallization or chromatography. Analytical techniques like NMR and mass spectrometry validate intermediate structures .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for structural elucidation. SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and conformations . For example, cyclopropyl substituents exhibit bond angles (~60°) consistent with strain, while the pyrazole-pyridine fused system shows planar geometry . Spectroscopic methods (FT-IR, 1^1H/13^13C NMR) complement crystallography by confirming functional groups like the carbohydrazide (-CONHNH2_2) .

Q. What preliminary biological activities have been reported for this compound?

Pyrazolo[3,4-b]pyridine derivatives are screened for kinase inhibition and antimicrobial activity. For example:

  • Kinase assays : Competitive binding studies using ATP-analog probes measure IC50_{50} values. Fluorophenyl and cyclopropyl groups enhance selectivity for tyrosine kinases .
  • Antimicrobial testing : Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) reveal MIC values, with structural analogs showing moderate activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst screening : Copper(I) iodide or Pd-based catalysts improve cyclopropanation efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification to remove byproducts .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during hydrazide formation . Data contradiction : highlights challenges in ester hydrolysis for similar compounds, suggesting alkaline conditions may degrade the core structure. Alternative protecting groups (e.g., tert-butyl esters) could mitigate this .

Q. How do structural modifications impact biological potency?

A comparative analysis of analogs (see Table 1) reveals:

Compound SubstituentsBiological Activity (IC50_{50}, μM)Selectivity Index
4-Fluorophenyl, cyclopropyl0.12 (Kinase A)>100
4-Methoxyphenyl, cyclopropyl0.45 (Kinase A)35
Phenyl, no cyclopropyl1.8 (Kinase A)8
Table 1: Structure-activity relationship (SAR) for kinase inhibition
  • Key findings : Fluorine and cyclopropyl groups improve binding affinity and metabolic stability. Methoxy substituents reduce potency due to steric hindrance .

Q. How can crystallographic data resolve conflicting spectroscopic results?

Discrepancies in NMR assignments (e.g., ambiguous proton environments) are resolved by overlaying crystallographic coordinates with spectroscopic data. For example, SHELXL-refined structures confirm the orientation of the phenyl group, which may be misassigned in NOESY spectra due to dynamic effects .

Q. What strategies address low solubility in pharmacokinetic studies?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base) .
  • Prodrug design : Esterification of the carbohydrazide moiety enhances intestinal absorption, with in vivo hydrolysis releasing the active compound .

Methodological Guidelines

  • Synthesis Troubleshooting : If cyclization fails, verify the purity of starting materials using HPLC and adjust stoichiometry (1.2:1 ratio of amine to carbonyl precursor) .
  • Crystallization Tips : Slow evaporation from ethanol/dichloromethane (3:1) yields diffraction-quality crystals. Add a seed crystal to induce nucleation .
  • Biological Assay Design : Use positive controls (e.g., imatinib for kinase assays) and validate results across multiple cell lines to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

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